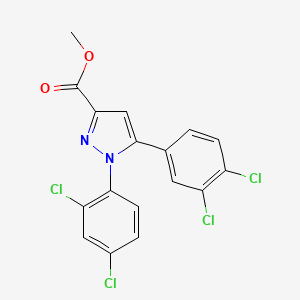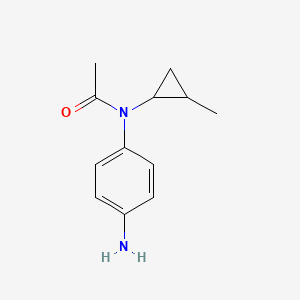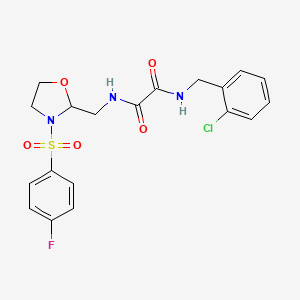
methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, also known as SR-9009, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of Rev-Erb agonists and has been shown to have a significant impact on the circadian rhythm and metabolism of organisms.
Aplicaciones Científicas De Investigación
Insecticidal Activity
Methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate has been studied for its potential in insecticidal applications. The stereochemical basis for its insecticidal activity was explored through the synthesis of carbamoylated and acylated pyrazoline derivatives. These compounds showed significant activity against American cockroaches and house flies, with the S-enantiomer of the methyl ester being notably more active than the R-isomer (Hasan et al., 1996).
Antimicrobial and Anticancer Agents
A series of novel pyrazole derivatives, including this compound, were synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds in this series exhibited higher anticancer activity than the reference drug doxorubicin, alongside good to excellent antimicrobial efficacy (Hafez et al., 2016).
Green Synthesis Approaches
Efforts have been made to develop green and efficient synthetic protocols for producing pyrazole derivatives. For instance, a one-pot, four-component synthesis of methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-3-carboxylate derivatives was achieved using l-proline as a catalyst. This method highlights the potential for environmentally friendly approaches in the synthesis of complex organic molecules (Yadav et al., 2021).
Structural and Spectral Studies
Structural and spectral investigations provide essential insights into the chemical properties and potential applications of pyrazole derivatives. For example, detailed studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid revealed insights into its molecular structure and electronic properties, contributing to a better understanding of its reactivity and potential use in various chemical and pharmacological contexts (Viveka et al., 2016).
Propiedades
IUPAC Name |
methyl 1-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl4N2O2/c1-25-17(24)14-8-16(9-2-4-11(19)12(20)6-9)23(22-14)15-5-3-10(18)7-13(15)21/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIKTHOQMAMOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2968277.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2968279.png)
![Octahydropyrido[2,1-c]morpholine-6,8-dione](/img/structure/B2968282.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2968283.png)

![N-[1-(Oxan-4-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2968286.png)
![1-(4-methylbenzyl)-N-(3-{[4-(3-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2968288.png)
![(Z)-5-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2968289.png)

{2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}amine](/img/structure/B2968294.png)
![3-propyl-1-(2-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2968295.png)

![N-(1-cyanocyclopentyl)-2-{[3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]amino}acetamide](/img/structure/B2968299.png)
